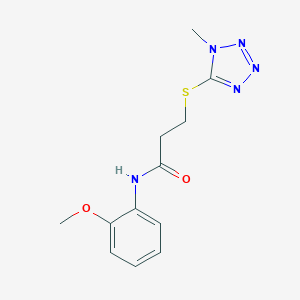![molecular formula C19H16N2O2S2 B270028 N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270028.png)
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as PTAA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA belongs to the class of thiazole derivatives, which have been widely studied for their biological activities.
作用機序
The exact mechanism of action of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is not fully understood. However, it has been proposed that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide exerts its biological activities by interacting with specific molecular targets. For example, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a critical role in cancer invasion and metastasis, and their inhibition by N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide could lead to the suppression of cancer progression. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide induces apoptosis, a programmed cell death process, in cancer cells. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and inflammation. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
実験室実験の利点と制限
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using analytical techniques. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have a low toxicity profile, making it a safe compound for in vitro and in vivo studies. However, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has some limitations for lab experiments. Its solubility in water is limited, which could affect its bioavailability and efficacy. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are not fully understood.
将来の方向性
For the study of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide include investigating its efficacy in animal models, exploring its structure-activity relationship, and developing novel drug delivery systems.
合成法
The synthesis of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a multistep process that involves the condensation of 4-phenyl-1,3-thiazol-2-amine with 4-chloroacetylphenyl sulfide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The yield of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is approximately 50%, and the purity is confirmed using analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In vitro studies have demonstrated that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
製品名 |
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
分子式 |
C19H16N2O2S2 |
分子量 |
368.5 g/mol |
IUPAC名 |
N-[4-[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-13(22)20-16-9-7-15(8-10-16)18(23)12-25-19-21-17(11-24-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22) |
InChIキー |
HIAILDLZZUWVNV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)

![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)